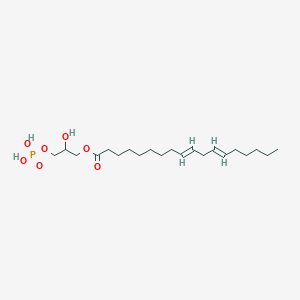
2-Hydroxy-3-(phosphonooxy)propyl (9Z,12Z)-octadeca-9,12-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Anti-LIS1 antibody produced in rabbit, affinity isolated antibody, buffered aqueous solution” is a polyclonal antibody that targets the LIS1 protein. LIS1, also known as lissencephaly-1, is a protein involved in neuronal migration and brain development. This antibody is produced in rabbits and is affinity isolated, meaning it has been purified to specifically bind to the LIS1 protein. The antibody is provided in a buffered aqueous solution, which helps maintain its stability and activity.
准备方法
Synthetic Routes and Reaction Conditions
The production of the “Anti-LIS1 antibody produced in rabbit, affinity isolated antibody, buffered aqueous solution” involves several key steps:
Immunization: Rabbits are immunized with an antigen, which is typically a peptide corresponding to a region of the LIS1 protein. The antigen is often conjugated to a carrier protein to enhance the immune response.
Antibody Production: The immune system of the rabbit produces antibodies against the antigen. These antibodies are collected from the rabbit’s serum.
Affinity Isolation: The antibodies are purified using affinity chromatography. This process involves passing the serum through a column containing the antigen, which binds specifically to the antibodies. The bound antibodies are then eluted from the column, resulting in a highly purified antibody preparation.
Formulation: The purified antibodies are formulated in a buffered aqueous solution, typically containing phosphate-buffered saline and a preservative such as sodium azide to prevent microbial growth.
Industrial Production Methods
Industrial production of polyclonal antibodies, including the “Anti-LIS1 antibody produced in rabbit, affinity isolated antibody, buffered aqueous solution,” follows similar steps but on a larger scale. This involves:
Large-Scale Immunization: Multiple rabbits are immunized to produce a sufficient quantity of antibodies.
Serum Collection: Serum is collected from the immunized rabbits and pooled to ensure consistency.
Affinity Purification: The pooled serum undergoes affinity chromatography to isolate the specific antibodies.
Quality Control: The purified antibodies are subjected to rigorous quality control tests to ensure their specificity, purity, and activity.
Packaging: The antibodies are formulated in a buffered aqueous solution and packaged for distribution.
化学反应分析
Types of Reactions
The “Anti-LIS1 antibody produced in rabbit, affinity isolated antibody, buffered aqueous solution” primarily undergoes binding reactions with its target antigen, the LIS1 protein. These reactions include:
Antigen-Antibody Binding: The antibody binds specifically to the LIS1 protein through non-covalent interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces.
Blocking Reactions: The action of the antibody can be blocked using a specific blocking peptide that competes with the LIS1 protein for binding to the antibody.
Common Reagents and Conditions
Phosphate-Buffered Saline: Used as the buffer solution to maintain the pH and stability of the antibody.
Sodium Azide: Used as a preservative to prevent microbial growth in the antibody solution.
Major Products Formed
The primary product formed from the reactions involving the “Anti-LIS1 antibody produced in rabbit, affinity isolated antibody, buffered aqueous solution” is the antigen-antibody complex, where the antibody binds to the LIS1 protein.
科学研究应用
The “Anti-LIS1 antibody produced in rabbit, affinity isolated antibody, buffered aqueous solution” has several scientific research applications:
Neuroscience Research: Used to study the role of LIS1 in neuronal migration and brain development.
Cell Biology: Employed to investigate the function of LIS1 in cell division and microtubule dynamics. The antibody helps in visualizing the distribution and interaction of LIS1 with other cellular proteins.
Disease Research: Utilized in research on lissencephaly, a neurological disorder caused by mutations in the LIS1 gene. The antibody aids in understanding the molecular mechanisms underlying the disease and in developing potential therapeutic strategies.
Drug Development: Used in the development and testing of drugs targeting the LIS1 pathway. The antibody can be used to screen for compounds that modulate LIS1 activity.
作用机制
The “Anti-LIS1 antibody produced in rabbit, affinity isolated antibody, buffered aqueous solution” exerts its effects by specifically binding to the LIS1 protein. The binding of the antibody to LIS1 can inhibit the protein’s function or mark it for degradation by the immune system. The molecular targets and pathways involved include:
Microtubule Dynamics: LIS1 interacts with microtubules and is involved in regulating their stability and organization. The antibody can disrupt this interaction, affecting microtubule dynamics and cell division.
Neuronal Migration: LIS1 plays a crucial role in neuronal migration during brain development.
相似化合物的比较
The “Anti-LIS1 antibody produced in rabbit, affinity isolated antibody, buffered aqueous solution” can be compared with other similar antibodies targeting different proteins involved in neuronal migration and brain development. Some similar compounds include:
Anti-Doublecortin Antibody: Targets the doublecortin protein, which is also involved in neuronal migration.
Anti-Leucine-Rich Glioma Inactivated 1 Antibody: Targets the leucine-rich glioma inactivated 1 protein, which is involved in neuronal signaling and brain development.
Anti-Platelet Activating Factor Acetylhydrolase Antibody: Targets the platelet-activating factor acetylhydrolase, which interacts with LIS1 and is involved in microtubule dynamics.
These antibodies share similar applications in research but target different proteins, providing complementary tools for studying neuronal migration and brain development.
属性
CAS 编号 |
22002-88-6 |
|---|---|
分子式 |
C21H39O7P |
分子量 |
434.5 g/mol |
IUPAC 名称 |
(2-hydroxy-3-phosphonooxypropyl) (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h6-7,9-10,20,22H,2-5,8,11-19H2,1H3,(H2,24,25,26)/b7-6+,10-9+ |
InChI 键 |
ZQTAMPRZFOOEEP-AVQMFFATSA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)O)O |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12047544.png)
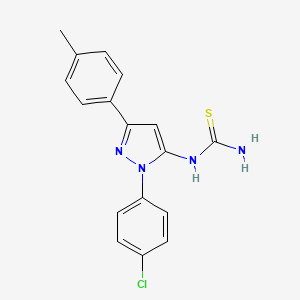
![4-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12047563.png)

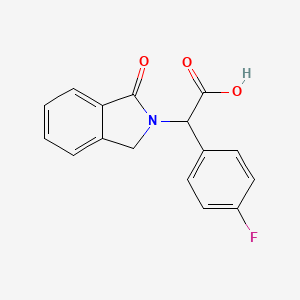
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B12047574.png)
![8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12047581.png)
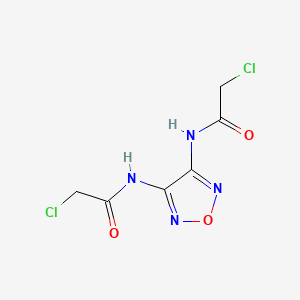
![Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12047584.png)
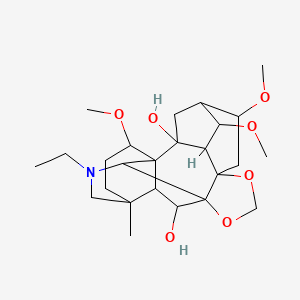
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12047608.png)
![[4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047613.png)
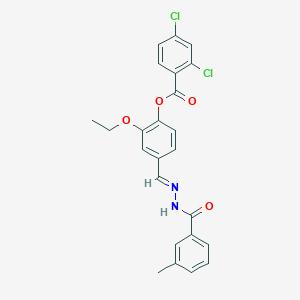
![N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047622.png)
